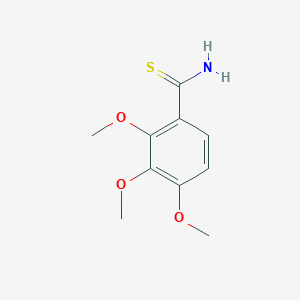
2,3,4-Trimethoxybenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethoxybenzenecarbothioamide is an organic compound with the molecular formula C10H13NO3S It is a derivative of benzenecarbothioamide, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzenecarbothioamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a thioamide group using reagents such as ammonium thiocyanate in the presence of a catalyst like hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve:
Raw Materials: Using readily available and cost-effective raw materials like 2,3,4-trimethoxybenzaldehyde.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.
Purification: Utilizing techniques such as recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,3,4-Trimethoxybenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3,4-Trimethoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,3,4-Trimethoxybenzenecarbothioamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of 2,3,4-Trimethoxybenzenecarbothioamide.
2,3,4-Trimethoxybenzoic Acid: Another derivative with similar structural features.
2,3,4-Trimethoxybenzylamine: A related compound with an amine group instead of a thioamide.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its thioamide group differentiates it from other similar compounds, making it a valuable molecule for various applications.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
2,3,4-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO3S/c1-12-7-5-4-6(10(11)15)8(13-2)9(7)14-3/h4-5H,1-3H3,(H2,11,15) |
InChI 键 |
KBXUOHZHHFXVDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=S)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


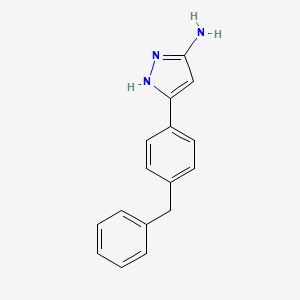
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)
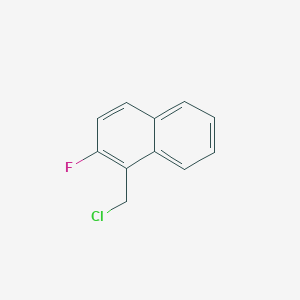

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)
![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
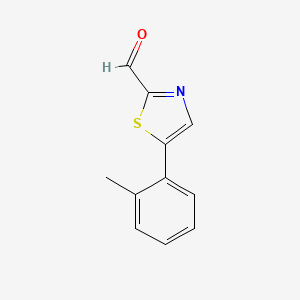
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
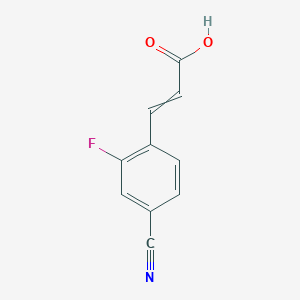
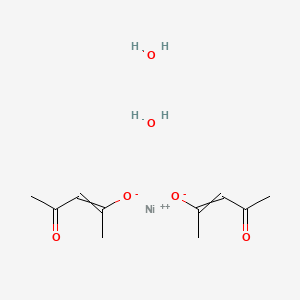
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
